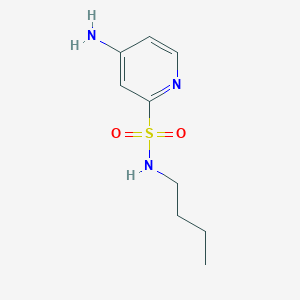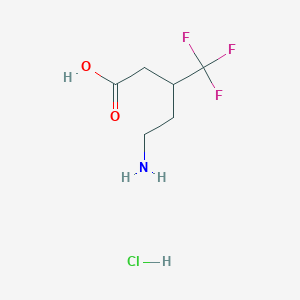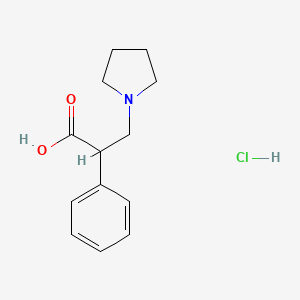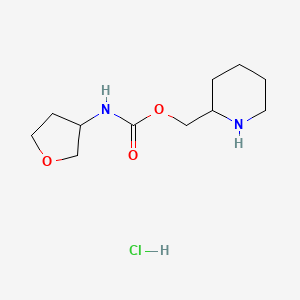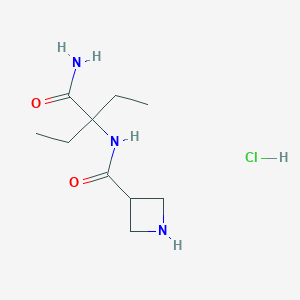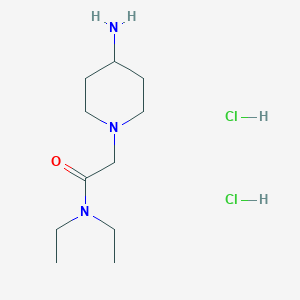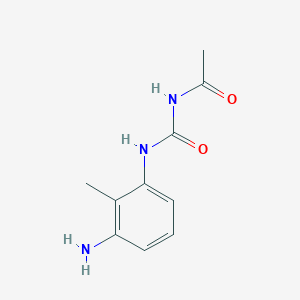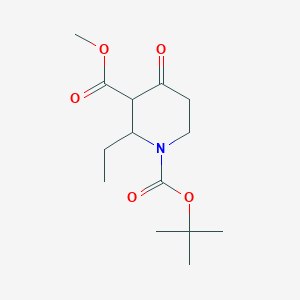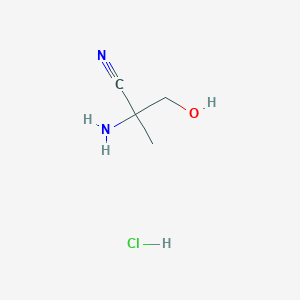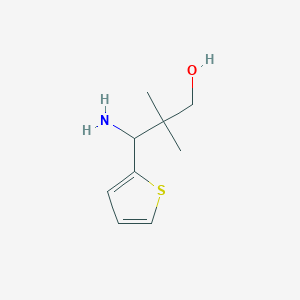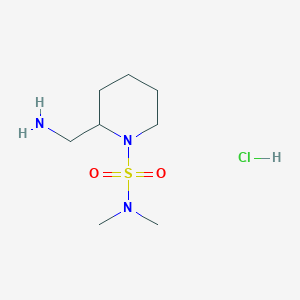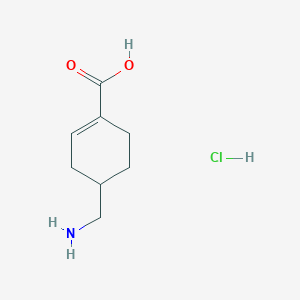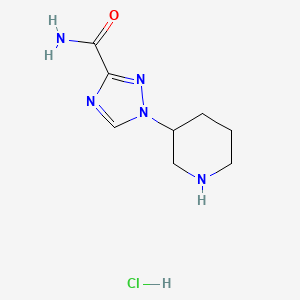
1-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxamide hydrochloride
Overview
Description
Synthesis Analysis
While I couldn’t find the specific synthesis process for “1-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxamide hydrochloride”, the synthesis of piperidine and triazole derivatives is a well-studied field1. The synthesis of piperidine derivatives often involves intra- and intermolecular reactions leading to the formation of various substituted piperidines1.Molecular Structure Analysis
The molecular structure of this compound would be based on its IUPAC name. It would contain a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring would be a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms. The carboxamide group would be attached to one of the nitrogen atoms on the triazole ring.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Piperidine derivatives are known to undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, piperidine itself is a colorless liquid with a distinctive odor2.Scientific Research Applications
Discovery in Enzyme Inhibition
- Enzyme Inhibitor Development : The compound has been explored in the development of enzyme inhibitors. For instance, a derivative was identified as a potent inhibitor of soluble epoxide hydrolase, suggesting its potential in various disease models (Thalji et al., 2013).
Applications in Cancer Research
- Cancer Therapy Research : It has shown promise in the field of cancer therapy. A related compound, involving the piperidin-3-yl moiety, was identified as a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor, effective in BRCA-1 and -2 mutant tumors (Jones et al., 2009).
Role in Cardiac Therapeutics
- Cardiac Drug Development : Derivatives of this compound have been synthesized and evaluated for positive inotropic activity, indicating its potential in developing cardiac therapeutics (Liu et al., 2009).
Chemical Synthesis and Theoretical Studies
- Chemical Synthesis and Analysis : The compound has been the focus of chemical synthesis and theoretical studies, such as its synthesis through a multi-step process and the investigation of its molecular structure using DFT calculations (Zhang et al., 2019).
Antimicrobial and Anti-arrhythmic Activities
- Antimicrobial and Anti-arrhythmic Research : Research has also explored the antimicrobial and anti-arrhythmic activities of piperidine-based derivatives, demonstrating significant potential in these areas (Abdel‐Aziz et al., 2009).
Biological Activity Analysis
- Biological Activity Studies : Studies have been conducted on the synthesis, crystal structure, and biological activity of related compounds, further indicating the versatility and applicability of this chemical in various fields (Li et al., 2015).
Exploration in Nervous System Disorders
- Nervous System Disorder Treatments : The compound has been involved in the development of treatments for central nervous system disorders. For example, a related piperidine derivative was investigated as a Rho kinase inhibitor (Wei et al., 2016).
Molecular Interaction Studies
- Molecular Interaction Research : Research on the molecular interaction of antagonists related to this compound with receptors, like the CB1 cannabinoid receptor, has been conducted to understand its binding dynamics (Shim et al., 2002).
Tubulin Inhibition for Antiproliferative Activity
- Tubulin Inhibition Studies : Studies on 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype, have been conducted, showing antiproliferative activities and indicating potential applications in cancer treatment (Krasavin et al., 2014).
Diverse Chemical Synthesis
- Diverse Chemical Synthesis Applications : The compound's derivatives have been synthesized for various applications, demonstrating its broad utility in chemical synthesis (Zhersh et al., 2013).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound3.
Future Directions
The future directions for research on this compound would likely involve further exploration of its potential biological activities and the development of synthesis methods for producing it in a more efficient and cost-effective manner1.
Please note that this is a general analysis based on the structural components of the compound. For a comprehensive analysis of the specific compound “1-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxamide hydrochloride”, more detailed information or studies would be needed.
properties
IUPAC Name |
1-piperidin-3-yl-1,2,4-triazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O.ClH/c9-7(14)8-11-5-13(12-8)6-2-1-3-10-4-6;/h5-6,10H,1-4H2,(H2,9,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYZAOFLWDTPRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=NC(=N2)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 1-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate](/img/structure/B1382808.png)
